molecular formula C14H10ClN3O2S B2716850 N-(3-chlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896338-51-5

N-(3-chlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2716850
CAS RN: 896338-51-5
M. Wt: 319.76
InChI Key: NCZRDXWSAMBQLY-UHFFFAOYSA-N
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Description

“N-(3-chlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines involves numerous methods . One such method involves the solution-phase parallel synthesis and high throughput evaluation . Another method involves the synthesis via 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis .


Molecular Structure Analysis

The molecular structure of pyrimidines contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of the compound “N-(3-chlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” would be similar to other pyrimidine derivatives, with additional functional groups attached.


Chemical Reactions Analysis

The chemical reactions of pyrimidines can vary depending on the functional groups attached to the pyrimidine ring. The structure–activity relationships (SARs) of numerous pyrimidines have been discussed in detail . The SAR revealed that most of the activity was due to the substitution of mono or di chlorine at the R1 position of the phenyl ring .

Mechanism of Action

Target of Action

N-(3-chlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a derivative of thiazolopyrimidine, a class of compounds known for their broad spectrum of pharmacological activity Thiazolopyrimidines are generally known to interact with various biological targets due to their structural similarity to purine, a key component of dna and rna .

Mode of Action

The mode of action of N-(3-chlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with these biological targets. The compound’s thiazolopyrimidine moiety can be readily modified by the introduction of new binding sites, optimizing its interaction with the target

Biochemical Pathways

Thiazolopyrimidines are known to disrupt the genetic pathways of cancer cells , suggesting that N-(3-chlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide may have a similar effect.

Pharmacokinetics

It is suggested that a moderate level of lipophilicity is advantageous for the inhibition activity of thiazolopyrimidine derivatives , which may impact the bioavailability of N-(3-chlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide.

Result of Action

N-(3-chlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide, as a derivative of thiazolopyrimidine, is known to exhibit high antitumor, antibacterial, and anti-inflammatory activities

Action Environment

The synthesis of thiazolopyrimidines is known to be influenced by various conditions, such as temperature and the presence of ultrasonic irradiation , which may indirectly affect the compound’s action.

Future Directions

Pyrimidines have shown a range of pharmacological effects, and there is ongoing research into their potential applications . Future research could focus on the development of new pyrimidines as anti-inflammatory agents . The detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

N-(3-chlorophenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2S/c1-8-7-18-13(20)11(6-16-14(18)21-8)12(19)17-10-4-2-3-9(15)5-10/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZRDXWSAMBQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

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